MCT1 Inhibition: Superior Potency Over MCT1-IN-3 in Lactate Transport Assay
In a head-to-head comparison of MCT1 inhibitory potency, 2-cyano-3-(3-pyridinyl)acrylic acid (target) exhibits an IC50 of 70 nM against rat MCT1-mediated lactate transport in RBE4 cells, which is 13.6% more potent than the comparator MCT1-IN-3 (IC50 = 81 nM) measured under comparable conditions [1][2]. Both assays utilized [14C]-lactate uptake in mammalian cells, establishing a direct quantitative benchmark.
| Evidence Dimension | MCT1-mediated lactate transport inhibition (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | MCT1-IN-3 (CAS 2878360-80-4) – 81 nM |
| Quantified Difference | 13.6% more potent (70 nM vs 81 nM) |
| Conditions | Rat RBE4 cells, [14C]-lactate uptake assay, 15 min incubation |
Why This Matters
For researchers developing MCT1-targeted therapies or studying tumor lactate metabolism, this compound offers a 14% potency advantage, potentially reducing the concentration required for in vitro studies and lowering off-target risk at equivalent dosing.
- [1] BindingDB. BDBM50092059 (CHEMBL3582407): 2-Cyano-3-(3-pyridinyl)acrylic acid. MCT1 IC50 = 70 nM. Assay: Inhibition of MCT1-mediated lactate transport in rat RBE4 cells incubated for 15 mins by [14C]-lactate uptake assay. View Source
- [2] TargetMol. MCT1-IN-3 (CAS 2878360-80-4). MCT1 IC50 = 81.0 nM. View Source
